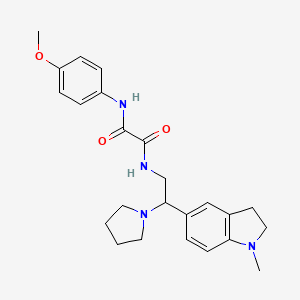

N-(4-oxo-3-phényl-4H-chromén-2-yl)cyclohexanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-oxo-3-phenyl-4H-chromen-2-yl)cyclohexanecarboxamide”, commonly known as a chromone derivative, is a chemical compound that has attracted immense scientific attention in recent years. It’s a part of a major class of naturally occurring compounds and has been used in new drug discovery .

Synthesis Analysis

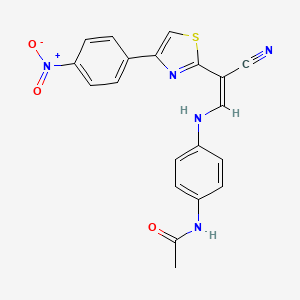

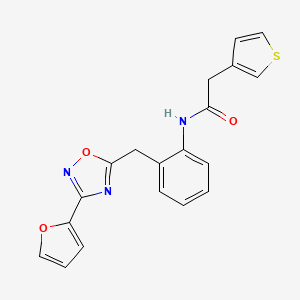

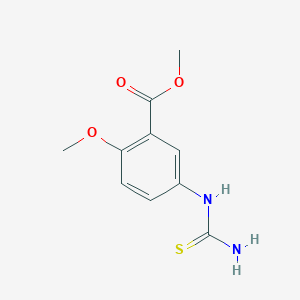

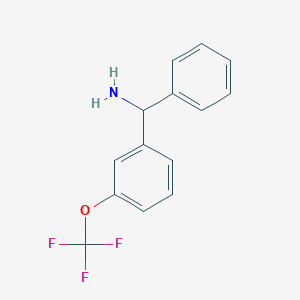

The synthesis of chromone derivatives is a research field of great interest and has a long history . A novel synthesis of 2-substituted 3-(4-oxo-4H-chromen-3-yl)acrylates through base-catalyzed tandem reaction of the readily available 3-(2-buta-2,3-dienoylphenoxy)acrylates has been reported .Molecular Structure Analysis

The molecular formula of “N-(4-oxo-3-phenyl-4H-chromen-2-yl)cyclohexanecarboxamide” is C22H21NO3. The average mass is 347.414 Da.Chemical Reactions Analysis

The chemical reactions of chromone derivatives have been studied extensively. For instance, 4H-chromen-4-one and 2H-chromen-2-one patterns are tracked once sp3 carbon is substituted by a carbonyl function .Applications De Recherche Scientifique

- Des simulations d'amarrage révèlent des interactions avec les enzymes oxydoréductases, stabilisant les complexes enzyme-inhibiteur .

Activité vasodilatatrice

Activité antibactérienne

Propriétés antivirales

Activité antifongique

Capacité antioxydante

Orientations Futures

The future directions in the research of “N-(4-oxo-3-phenyl-4H-chromen-2-yl)cyclohexanecarboxamide” and similar compounds involve the development of new synthetic strategies, understanding various biological profiles, and structure-activity relationships regarding the bioactive heterocycle . The increasing incident of drug resistance in the treatment of microbial diseases emphasizes the worldwide need for newer antimicrobial agents .

Mécanisme D'action

Target of Action

It is known that coumarin derivatives, which this compound is a part of, have a wide spectrum of biological activity . They have been found to be active as antibacterial , antifungal , anti-inflammatory , anticoagulant , anti-HIV , and antitumor agents .

Mode of Action

It’s worth noting that coumarin derivatives have been studied for their antioxidant activity . They are known to interact with free radicals, neutralizing them and preventing them from causing cellular damage .

Biochemical Pathways

These could potentially include pathways related to inflammation, coagulation, and cellular proliferation .

Result of Action

Based on the known activities of coumarin derivatives, it can be inferred that the compound may have potential antioxidant, anti-inflammatory, and antitumor effects .

Propriétés

IUPAC Name |

N-(4-oxo-3-phenylchromen-2-yl)cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO3/c24-20-17-13-7-8-14-18(17)26-22(19(20)15-9-3-1-4-10-15)23-21(25)16-11-5-2-6-12-16/h1,3-4,7-10,13-14,16H,2,5-6,11-12H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGAAMVXPEATYAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=C(C(=O)C3=CC=CC=C3O2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[5-Tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol](/img/structure/B2417052.png)

![N-[(2-Methoxy-1,3-dihydroinden-2-yl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2417053.png)

![N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-[4-(ethanesulfonyl)phenyl]acetamide](/img/structure/B2417056.png)

![4-benzyl-N-isobutyl-2-(3-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2417057.png)

![[1-(Pyrazin-2-yl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2417058.png)

![N-(3,4-dimethoxyphenethyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide](/img/structure/B2417060.png)

![2-{2-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-2-oxoethyl}-4-methyl-3-(nitromethyl)cyclopentan-1-one](/img/structure/B2417061.png)